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molecular formula C10H18O2 B8559421 1-[(Prop-1-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]butane CAS No. 170124-89-7

1-[(Prop-1-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]butane

Cat. No. B8559421
M. Wt: 170.25 g/mol
InChI Key: IJRJDJNDPVCCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747172

Procedure details

A mixture of 20 g 4(1-propenoxy)-1-butanol (0.15 moles), 24.2 g allyl bromide (0.2 moles), 1.26 g tetra-n-butylammonium bromide (3.9 mmoles); 8 g sodium hydroxide (0.2 moles); and 60 mL toluene were stirred at 60° C. for ten hours. After cooling, the reaction mixture was filtered to remove inorganic salts and the filtrate was poured into distilled water. The organic layer was separated and the aqueous layer was washed again with fresh toluene. The toluene layers were combined and the solvent removed on a rotary evaporator leaving 1-allyloxy-4(1-propenoxy)butane (an α-allyloxy-ω-(1-propenoxy)alkane) as a clear oil. Further purification was accomplished by distillation at 110° C. under a vacuum of 0.7 mm Hg, obtaining a 75% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])=[CH:2][CH3:3].[CH2:10](Br)[CH:11]=[CH2:12].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][CH:10]=[CH:11][CH3:12])[CH:2]=[CH2:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=CC)OCCCCO
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1.26 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
ADDITION
Type
ADDITION
Details
the filtrate was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed again with fresh toluene
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCCCCOC=CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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